Validated LLOQ of 1 ng/mL in Human Plasma Using Candesartan-d4 as SIL-IS
A validated LC-MS/MS method for candesartan in human plasma using candesartan-d4 as the internal standard achieved a lower limit of quantification (LLOQ) of 1 ng/mL across a linear range of 1–400 ng/mL, meeting EMA regulatory validation requirements [1]. This LLOQ threshold is consistent with typical pharmacokinetic sensitivity requirements and was demonstrated to be reproducible and fast for processing large numbers of study samples [2].
| Evidence Dimension | Lower limit of quantification (LLOQ) |
|---|---|
| Target Compound Data | 1 ng/mL (human plasma) |
| Comparator Or Baseline | Typical LLOQ range for candesartan LC-MS/MS methods: 0.5–5 ng/mL (class-level inference) |
| Quantified Difference | At the lower end of typical sensitivity range (1 ng/mL represents robust quantitation) |
| Conditions | Human plasma; solid-phase extraction; Gemini C18 column; acetonitrile-5 mM ammonium formate (90:10) mobile phase; m/z transitions 441.3→263.1 (analyte) and 445.5→267.1 (IS) |
Why This Matters
Procurement of candesartan-d4 enables validated method sensitivity to 1 ng/mL, sufficient for most pharmacokinetic and bioequivalence studies in human plasma.
- [1] Forjan V, Maricic LC, Prosen H, Voncina DB. Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry. Acta Chimica Slovenica. 2016;63(1):38-46. PMID: 26970787. View Source
- [2] DOAJ / Acta Chimica Slovenica. Determination of Candesartan in Human Plasma using Liquid Chromatography - Tandem Mass Spectrometry. 2016. View Source
